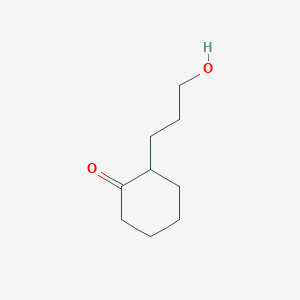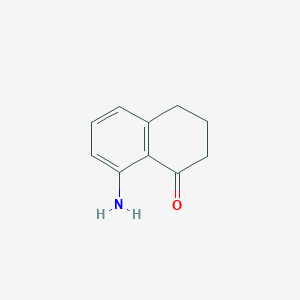
2-(3-Hydroxypropyl)cyclohexanone
Übersicht
Beschreibung
2-(3-Hydroxypropyl)cyclohexanone is an organic compound with the molecular formula C9H16O2. It belongs to the family of cyclohexanones, which are cyclic ketones. This compound is characterized by a cyclohexane ring substituted with a hydroxypropyl group at the second position and a ketone functional group at the first position. It is a colorless to pale yellow liquid with a mild odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Hydroxypropyl)cyclohexanone can be synthesized through various methods. One common method involves the reaction of cyclohexanone with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.
Another method involves the reduction of 2-(3-oxopropyl)cyclohexanone using a reducing agent such as sodium borohydride. This reduction converts the ketone group into a secondary alcohol, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale chemical processes. One such method involves the catalytic hydrogenation of 2-(3-oxopropyl)cyclohexanone using a metal catalyst such as palladium on carbon. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypropyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reaction is usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
Oxidation: The major products include 2-(3-oxopropyl)cyclohexanone and 2-(3-carboxypropyl)cyclohexanone.
Reduction: The major product is 2-(3-hydroxypropyl)cyclohexanol.
Substitution: The major products depend on the nucleophile used. For example, using an alkoxide can yield 2-(3-alkoxypropyl)cyclohexanone.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypropyl)cyclohexanone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into enzyme mechanisms and substrate specificity.
Medicine: It is investigated for its potential therapeutic properties. Its derivatives are explored for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypropyl)cyclohexanone involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(3-Hydroxypropyl)cyclohexanone can be compared with other similar compounds, such as:
2-(3-Hydroxypropyl)cyclopentanone: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring. It exhibits different reactivity and physical properties due to the ring size difference.
2-(3-Hydroxypropyl)cycloheptanone: This compound has a cycloheptane ring, resulting in different steric and electronic effects compared to this compound.
2-(3-Hydroxypropyl)cyclohexanol: This compound is the reduced form of this compound, with a secondary alcohol instead of a ketone group. It exhibits different reactivity and solubility properties.
The uniqueness of this compound lies in its specific ring size and functional group arrangement, which influence its chemical reactivity and interactions with biological molecules.
Eigenschaften
IUPAC Name |
2-(3-hydroxypropyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCVMZNPZFTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482120 | |
| Record name | Cyclohexanone, 2-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-11-5 | |
| Record name | 2-(3-Hydroxypropyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62456-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)


![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)




![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)
![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)


![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)
![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)
